O-Methoxybenzonsäuren und Derivate
O-Methoxybenzoic Acids and Derivatives are a class of organic compounds featuring an methoxyl group attached to the benzoic acid moiety. These compounds are widely utilized in various applications, including pharmaceuticals, agrochemicals, and industrial processes.
The O-methoxy group introduces unique reactivity to the parent benzoic acid structure, enhancing its solubility and lipophilicity. This modification can significantly impact the physicochemical properties and biological activities of the molecule. In drug discovery, these derivatives often exhibit improved pharmacokinetic profiles due to their altered hydrophilic-lipophilic balance.
Moreover, O-methoxybenzoic acids and their derivatives are crucial intermediates in the synthesis of a wide range of compounds, such as antioxidants, dyes, and polymer precursors. Their versatility makes them valuable tools in both academic research and industrial settings.
The presence of the methoxyl group can influence the compound's interaction with biomolecules, potentially affecting its binding affinity and selectivity. This feature renders these molecules suitable for probing enzyme mechanisms or serving as lead compounds in drug development efforts.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
12-methoxycitromycetin | 959634-76-5 | C15H12O7 |
![]() |
Benzyl 2,5-dimethoxybenzoate | 90578-39-5 | C16H16O4 |
![]() |
BENZOIC ACID, 2-HYDROXY-3,6-DIMETHOXY-, PHENYLMETHYL ESTER | 451457-35-5 | C16H16O5 |
![]() |
Pulvinatal; (±)-(E)-form, 7-Carboxylic acid, O6-de-Me | 1060705-85-2 | C17H14O9 |
![]() |
4-Hydroxy-2-methoxybenzoic acid | 90111-34-5 | C8H8O4 |
![]() |
Methyl 2-hydroxy-6-methoxybenzoate | 22833-69-8 | C9H10O4 |
![]() |
Desmethylfrutescinolacetat | 59170-07-9 | C16H14O5 |
![]() |
BENZOIC ACID, 2,6-DIMETHOXY-, (2-METHOXYPHENYL)METHYL ESTER | 81532-10-7 | C17H18O5 |
![]() |
Frutescinon | 10401-21-5 | C15H12O4 |
![]() |
2,3-dimethoxy-6-hydroxybenzoic acid, phenylmethyl ester | 63147-21-7 | C16H16O5 |
Verwandte Literatur
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
5. Book reviews
Empfohlene Lieferanten
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte